Cycloserine

Description

Properties

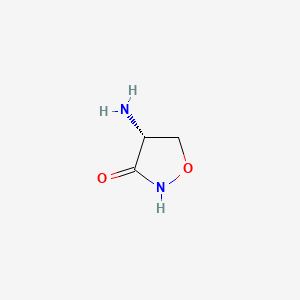

IUPAC Name |

(4R)-4-amino-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022870 | |

| Record name | Cycloserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL, 8.77e+02 g/L | |

| Record name | Cycloserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOSERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cycloserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, WHITE TO PALE YELLOW, CRYSTALLINE POWDER | |

CAS No. |

68-41-7 | |

| Record name | (+)-Cycloserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloserine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 68-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IK5KI84Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOSERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cycloserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-156 °C (decomposes), 147 °C | |

| Record name | Cycloserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOSERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cycloserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cycloserine in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloserine, a critical second-line antitubercular agent, exerts its bactericidal effect by targeting the intricate process of peptidoglycan synthesis in Mycobacterium tuberculosis. As a structural analog of D-alanine, this compound competitively inhibits two essential enzymes in the D-alanine metabolic pathway: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). This dual inhibition disrupts the formation of the D-Ala-D-Ala dipeptide, a crucial building block for the pentapeptide chains of peptidoglycan, ultimately leading to a compromised cell wall and bacterial lysis. While both enzymes are targeted, compelling evidence suggests that the inhibition of D-alanine:D-alanine ligase is the primary lethal event in the mechanism of action of this compound against M. tuberculosis. This guide provides a comprehensive technical overview of the molecular interactions, enzymatic kinetics, and experimental methodologies used to elucidate the core mechanism of this compound.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the Mycobacterium tuberculosis cell wall is paramount for its survival and pathogenesis. A key component of this protective barrier is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis of these peptide chains is a cytoplasmic process that relies on the availability of D-amino acids, particularly D-alanine.

This compound's mechanism of action is centered on the disruption of the initial steps of peptidoglycan synthesis by targeting the enzymes responsible for D-alanine metabolism[1][2][3].

-

Inhibition of D-alanine Racemase (Alr): The first point of attack is the enzyme D-alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine. By mimicking the structure of D-alanine, this compound acts as a competitive inhibitor of Alr, reducing the intracellular pool of D-alanine available for peptidoglycan synthesis[3][4].

-

Inhibition of D-alanine:D-alanine Ligase (Ddl): The second and more critical target is D-alanine:D-alanine ligase (Ddl), an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide. This dipeptide is an essential precursor for the formation of the pentapeptide side chain of peptidoglycan. This compound competitively inhibits Ddl, preventing the synthesis of this vital component. Studies have indicated that the inhibition of Ddl is the primary bactericidal mechanism of this compound in M. tuberculosis.

The dual inhibition of both Alr and Ddl by this compound significantly depletes the precursors necessary for peptidoglycan synthesis, leading to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell death.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and enzymatic inhibition of this compound against Mycobacterium tuberculosis.

| Parameter | Value | Strain/Condition | Reference |

| MIC50 | 8 µg/mL | 114 clinical isolates (MGIT) | |

| 16 µg/mL | 104 clinical isolates (MABA) | ||

| MIC90 | 16 µg/mL | 114 clinical isolates (MGIT) | |

| 32 µg/mL | 104 clinical isolates (MABA) | ||

| MIC Range | ≤4 to 64 µg/mL | 114 clinical isolates (MGIT) | |

| 2 to 64 µg/mL | 104 wild-type strains (MABA) | ||

| 15 µg/mL | Wild-type M. tuberculosis | ||

| 40-60 µg/mL | M. bovis BCG (naturally resistant) | ||

| Epidemiological Cutoff (ECOFF) | 32 µg/mL | 104 wild-type strains (MABA) | |

| 64 mg/L | 415 clinical isolates (Sensititre) |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

| Enzyme | Parameter | Value | Condition | Reference |

| D-alanine racemase (Alr) | IC50 | 26.4 ± 1.7 µM | Wild-type AlrMtb | |

| D-alanine:D-alanine ligase (Ddl) | Km (D-Ala1) | 0.075 mM | Recombinant M. tuberculosis Ddl (MtDdl) | |

| Km (D-Ala2) | 3.6 mM | Recombinant M. tuberculosis Ddl (MtDdl) | ||

| Ki (DCS1) | 14 µM | Competitive inhibition at D-Ala1 site | ||

| Ki (DCS2) | 25 µM | Competitive inhibition at D-Ala2 site | ||

| IC50 | ~0.37 mM | Purified M. tuberculosis Ddl |

Table 2: Kinetic Parameters of this compound Inhibition of M. tuberculosis Enzymes

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution Method (Alamar Blue Assay - MABA)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

M. tuberculosis culture in logarithmic growth phase

-

Alamar Blue reagent

-

Resazurin

-

-

Procedure:

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the wells of a 96-well plate. A drug-free well serves as a positive control for growth.

-

Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5.

-

Dilute the bacterial suspension and add to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

Seal the plates and incubate at 37°C.

-

After 7 days of incubation, add Alamar Blue and resazurin solution to each well.

-

Continue incubation for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

-

b) MGIT 960 System

The BACTEC MGIT 960 system is an automated method for mycobacterial culture and drug susceptibility testing.

-

Materials:

-

BACTEC MGIT 960 instrument

-

MGIT tubes containing 7H9 broth base

-

OADC supplement

-

This compound stock solutions at various concentrations

-

M. tuberculosis culture

-

-

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis.

-

Inoculate a series of MGIT tubes containing different concentrations of this compound (e.g., 4, 8, 16, 32, 64 µg/mL) and a drug-free control tube.

-

Place the tubes into the MGIT 960 instrument.

-

The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that inhibits growth compared to the control tube.

-

Enzyme Activity Assays

a) D-alanine Racemase (Alr) Activity Assay

This assay measures the conversion of L-alanine to D-alanine.

-

Materials:

-

Purified recombinant M. tuberculosis Alr

-

L-alanine

-

D-amino acid oxidase

-

Horseradish peroxidase

-

Amplex Red reagent

-

Reaction buffer (e.g., Tris-HCl)

-

-

Procedure:

-

The reaction mixture contains L-alanine, D-amino acid oxidase, horseradish peroxidase, and Amplex Red in a suitable buffer.

-

The reaction is initiated by the addition of purified Alr.

-

Alr converts L-alanine to D-alanine.

-

D-amino acid oxidase then oxidizes the newly formed D-alanine, producing hydrogen peroxide (H2O2).

-

In the presence of horseradish peroxidase, H2O2 reacts with Amplex Red to produce the fluorescent product resorufin.

-

The increase in fluorescence is monitored over time using a fluorometer. The rate of fluorescence increase is proportional to the Alr activity.

-

For inhibition studies, the assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

-

b) D-alanine:D-alanine Ligase (Ddl) Activity Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules.

-

Materials:

-

Purified recombinant M. tuberculosis Ddl

-

D-alanine

-

ATP

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Reaction buffer (e.g., HEPES)

-

-

Procedure:

-

This is a coupled enzyme assay. The reaction mixture contains D-alanine, ATP, pyruvate kinase, lactate dehydrogenase, NADH, and PEP in a suitable buffer.

-

The reaction is initiated by the addition of purified Ddl.

-

Ddl catalyzes the formation of D-Ala-D-Ala, which is coupled to the hydrolysis of ATP to ADP.

-

Pyruvate kinase uses PEP to convert the ADP back to ATP, producing pyruvate in the process.

-

Lactate dehydrogenase then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

-

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically. The rate of absorbance decrease is proportional to the Ddl activity.

-

For inhibition studies, the assay is performed in the presence of varying concentrations of this compound to determine kinetic parameters such as Ki.

-

Analysis of Peptidoglycan Synthesis Inhibition

This can be assessed by analyzing the incorporation of radiolabeled precursors into the peptidoglycan of whole M. tuberculosis cells.

-

Materials:

-

M. tuberculosis culture

-

Radiolabeled peptidoglycan precursor (e.g., [14C]-D-alanine or [3H]-diaminopimelic acid)

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

-

Procedure:

-

Grow M. tuberculosis to mid-log phase.

-

Treat the culture with varying concentrations of this compound for a defined period. A no-drug control is included.

-

Add the radiolabeled precursor to the cultures and incubate for a further period to allow for incorporation into the peptidoglycan.

-

Harvest the cells by centrifugation.

-

Wash the cells to remove unincorporated radiolabel.

-

Precipitate the macromolecules, including peptidoglycan, by adding cold TCA.

-

Collect the precipitate by filtration or centrifugation.

-

Measure the amount of radioactivity in the precipitate using a scintillation counter.

-

A decrease in the incorporation of the radiolabeled precursor in this compound-treated cells compared to the control indicates inhibition of peptidoglycan synthesis.

-

Visualizations

Caption: this compound inhibits peptidoglycan synthesis in M. tuberculosis.

Caption: Experimental workflow for MIC determination using MABA.

References

- 1. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel mutations associated with this compound resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative fitness analysis of D-cycloserine resistant mutants reveals both fitness-neutral and high-fitness cost genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Alanine Racemase Mutations in Mycobacterium tuberculosis d-Cycloserine Resistance - PMC [pmc.ncbi.nlm.nih.gov]

D-Cycloserine as a Partial Agonist at the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cycloserine (DCS), a cyclic amino acid analog, has garnered significant attention for its unique modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. This technical guide provides an in-depth exploration of D-cycloserine's role as a partial agonist at the glycine co-agonist binding site of the NMDA receptor. It consolidates quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular and experimental frameworks.

D-cycloserine's interaction with the NMDA receptor is complex and subunit-dependent. It acts as a partial agonist at the glycine binding site on the GluN1 subunit, meaning it elicits a submaximal response compared to the full endogenous co-agonists, glycine and D-serine.[1][2] This partial agonism is particularly pronounced at NMDA receptors containing GluN2A, GluN2B, and GluN2D subunits.[1] Intriguingly, at receptors containing the GluN2C subunit, D-cycloserine exhibits super-agonist activity, producing a response greater than that of glycine.[1][3] This subunit-selectivity underscores the nuanced pharmacological profile of D-cycloserine and its potential for targeted therapeutic interventions.

This guide will delve into the quantitative aspects of D-cycloserine's efficacy, provide detailed protocols for its characterization, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of D-Cycloserine Efficacy

The partial agonist activity of D-cycloserine at the NMDA receptor is quantified by its efficacy (Imax) relative to the full agonist glycine, and its potency (EC50). These parameters are critically dependent on the specific GluN2 subunit composition of the NMDA receptor heterotetramer. The following table summarizes key quantitative data from studies characterizing D-cycloserine's effects on different NMDA receptor subtypes expressed in Xenopus oocytes and measured using two-electrode voltage clamp electrophysiology.

| NMDA Receptor Subunit Composition | Agonist | EC50 (µM) | Relative Efficacy (Imax % of Glycine) | Reference |

| GluN1/GluN2A | Glycine | 1.2 ± 0.1 | 100 | |

| D-Cycloserine | 5.8 ± 0.7 | 88 ± 2 | ||

| GluN1/GluN2B | Glycine | 0.7 ± 0.1 | 100 | |

| D-Cycloserine | 4.2 ± 0.5 | 58 ± 2 | ||

| GluN1/GluN2C | Glycine | 0.2 ± 0.03 | 100 | |

| D-Cycloserine | 0.4 ± 0.05 | 158 ± 5 | ||

| GluN1/GluN2D | Glycine | 0.13 ± 0.01 | 100 | |

| D-Cycloserine | 0.15 ± 0.02 | 45 ± 1 |

Experimental Protocols

The characterization of D-cycloserine's partial agonism at the NMDA receptor relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the function of ion channels, including NMDA receptors, expressed in a heterologous system.

Objective: To measure the macroscopic currents elicited by D-cycloserine and glycine on specific NMDA receptor subunit combinations expressed in Xenopus oocytes to determine EC50 and relative efficacy.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human NMDA receptor subunits (GluN1, GluN2A, GluN2B, GluN2C, GluN2D)

-

Nuclease-free water

-

Recording solution (in mM): 90 NaCl, 1 KCl, 1 MgCl2, 0.5 BaCl2, 10 HEPES, pH 7.4 with NaOH

-

Agonists: Glycine, D-cycloserine, L-glutamate

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

-

Glass microelectrodes (0.5-2.0 MΩ resistance when filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically harvest oocytes from anesthetized female Xenopus laevis.

-

Treat oocytes with collagenase to defolliculate.

-

Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits (e.g., 5-50 ng total cRNA per oocyte).

-

Incubate injected oocytes at 18°C in Barth's solution for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -40 mV to -80 mV.

-

Establish a stable baseline current in the recording solution.

-

-

Agonist Application and Data Acquisition:

-

Prepare stock solutions of glycine, D-cycloserine, and L-glutamate.

-

Apply a saturating concentration of L-glutamate (e.g., 100 µM) to the oocyte.

-

In the continuous presence of glutamate, apply increasing concentrations of either glycine or D-cycloserine.

-

Record the inward current elicited by each agonist concentration until a steady-state response is achieved.

-

Wash the oocyte with recording solution between applications to allow for complete recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude for each agonist concentration.

-

Normalize the responses to the maximal response elicited by the full agonist (glycine).

-

Plot the normalized current as a function of agonist concentration and fit the data to the Hill equation to determine the EC50 and Imax values.

-

Radioligand Binding Assay for the Glycine Site

This assay is used to determine the affinity (Ki) of D-cycloserine for the glycine binding site of the NMDA receptor.

Objective: To measure the displacement of a radiolabeled antagonist from the glycine binding site by D-cycloserine to calculate its binding affinity.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[³H]-MDL 105,519 (a high-affinity glycine site antagonist) or other suitable radioligand

-

Tris-HCl buffer (50 mM, pH 7.4)

-

D-cycloserine and other unlabeled ligands (glycine, etc.)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in Tris-HCl buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-MDL 105,519 (e.g., 1-5 nM).

-

Add increasing concentrations of unlabeled D-cycloserine (or other competing ligands).

-

To determine non-specific binding, add a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine) to a separate set of tubes.

-

Add the prepared brain membranes to each tube to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of D-cycloserine.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

Caption: NMDA receptor signaling cascade initiated by co-agonist binding.

Experimental Workflow

References

- 1. Structural Determinants of d-Cycloserine Efficacy at the NR1/NR2C NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural determinants of D-cycloserine efficacy at the NR1/NR2C NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of D-cycloserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cycloserine, a cyclic analogue of the amino acid D-alanine, is a broad-spectrum antibiotic primarily used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Discovered in 1954 from Streptomyces orchidaceus, its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway distinct from many other antibiotics.[1][2][3] Beyond its antibacterial properties, D-cycloserine has garnered significant interest for its activity within the central nervous system (CNS). It acts as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning. This dual activity has led to its investigation in a range of neurological and psychiatric conditions, including anxiety disorders, schizophrenia, and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of D-cycloserine, along with detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Chemical Structure and Physicochemical Properties

D-cycloserine, with the chemical name (4R)-4-amino-1,2-oxazolidin-3-one, is a white to pale yellow crystalline powder. It is highly soluble in water and relatively stable in alkaline solutions, but susceptible to hydrolysis under acidic or neutral conditions.

Table 1: Physicochemical Properties of D-cycloserine

| Property | Value | References |

| IUPAC Name | (4R)-4-amino-1,2-oxazolidin-3-one | |

| Molecular Formula | C₃H₆N₂O₂ | |

| Molecular Weight | 102.09 g/mol | |

| CAS Number | 68-41-7 | |

| Melting Point | 147-156 °C (decomposes) | |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Soluble in water (up to 100 mg/mL), slightly soluble in ethanol, methanol, and propylene glycol; practically insoluble in chloroform and ether. | |

| pKa | 4.5 | |

| Optical Activity | [α]²⁰/D +115.0 ± 5.0° (c=2% in H₂O) | |

| Stability | Stable in alkaline solutions (greatest stability at pH 11.5), hydrolyzes in acidic or neutral conditions. Slowly dimerizes in solution or on standing. |

Spectroscopic Properties

The structural features of D-cycloserine can be elucidated through various spectroscopic techniques.

Table 2: Spectroscopic Data for D-cycloserine

| Technique | Data | References |

| ¹H-NMR (DMSO-d₆, 300 MHz) | δ 4.38 (t, 1H), 3.51 (m, 2H) | |

| ¹³C-NMR (DMSO-d₆, 75 MHz) | δ 174.5, 75.1, 53.6 | |

| FT-IR (KBr) | Major peaks corresponding to N-H, C-H, C=O, and C-N functional groups. | |

| Mass Spectrometry (ESI) | m/z (M+H)⁺ calculated for C₃H₆N₂O₂ = 102.0919, found 102.0743. Fragmentation of [M+H]⁺ at m/z 103 to 75. | |

| UV-Vis | λmax: 226 nm |

Biological Activity and Signaling Pathways

Antibacterial Mechanism of Action

D-cycloserine's antibacterial effect stems from its structural similarity to D-alanine, allowing it to act as a competitive inhibitor of two essential enzymes in the bacterial peptidoglycan synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Alr is responsible for converting L-alanine to D-alanine, and Ddl catalyzes the formation of the D-alanine-D-alanine dipeptide. By inhibiting these enzymes, D-cycloserine disrupts the formation of the bacterial cell wall, leading to cell lysis and death.

References

- 1. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105198825A - Preparation method of D-cycloserine - Google Patents [patents.google.com]

Cycloserine as a D-Alanine Analog: A Technical Guide to Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cycloserine, a cyclic analog of the amino acid D-alanine, is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis.[1][2] Its mechanism of action involves the competitive inhibition of two essential enzymes in the bacterial peptidoglycan biosynthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[3] This technical guide provides an in-depth overview of the enzymatic inhibition by cycloserine, including its mechanism of action, quantitative kinetic data, detailed experimental protocols, and the broader metabolic context of its targets.

Introduction: this compound as a D-Alanine Analog

This compound, chemically (R)-4-amino-3-isoxazolidinone, is a structural analog of D-alanine. This structural mimicry is the basis of its antibacterial activity, allowing it to act as a competitive inhibitor of enzymes that utilize D-alanine as a substrate. Discovered in 1954 from Streptomyces orchidaceus, it remains a critical component in the treatment of multidrug-resistant tuberculosis.

The primary targets of this compound are two cytoplasmic enzymes crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. These enzymes are Alanine Racemase (Alr), which converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (Ddl), which joins two D-alanine molecules. By inhibiting these enzymes, this compound effectively halts the production of a key building block of the bacterial cell wall.

Mechanism of Enzymatic Inhibition

This compound's efficacy stems from its ability to inhibit two distinct enzymes in the same metabolic pathway, reducing the likelihood of resistance development.

Inhibition of Alanine Racemase (Alr)

Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is a crucial component of the pentapeptide side chains of peptidoglycan.

This compound acts as a competitive inhibitor of alanine racemase. The inhibition was traditionally thought to be irreversible through the formation of a stable covalent adduct with the PLP cofactor. However, more recent studies suggest that the inhibition of Mycobacterium tuberculosis Alr is reversible. This revised mechanism involves the formation of an isoxazole adduct that can undergo hydrolysis, allowing for the reactivation of the enzyme.

Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of a dipeptide from two D-alanine molecules. This D-alanine-D-alanine dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan.

This compound is a competitive inhibitor of Ddl with respect to D-alanine. For the Mycobacterium tuberculosis enzyme (MtDdl), this compound has been shown to be a slow-onset inhibitor. The mechanism of inhibition is further distinguished by the involvement of a phosphorylated form of this compound, which acts as a potent inhibitor. ATP is the first substrate to bind to the enzyme and is necessary for the subsequent binding of either D-alanine or this compound.

Quantitative Inhibition Data

The inhibitory potency of D-cycloserine against Alanine Racemase and D-alanine:D-alanine ligase varies between bacterial species. The following tables summarize key kinetic parameters.

| Enzyme | Bacterial Species | Substrate | Km (mM) | Inhibitor | Ki (μM) | IC50 (μM) | Reference |

| Alanine Racemase (Alr) | Escherichia coli W | D-Alanine | 0.46 | D-Cycloserine | 650 | - | |

| L-Alanine | 0.97 | L-Cycloserine | 2100 | - | |||

| Mycobacterium tuberculosis | D-Alanine | - | D,L-Cycloserine | 8.6 | - | ||

| Staphylococcus aureus | D-Alanine | - | D,L-Cycloserine | 7.3 | - | ||

| Pseudomonas aeruginosa | L-Alanine | 14.2 | Vinylglycine analog | - | - | ||

| D-alanine:D-alanine Ligase (Ddl) | Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | D-Cycloserine (Site 1) | 14 | - | |

| D-Alanine (Site 2) | 3.6 | D-Cycloserine (Site 2) | 25 | - | |||

| Escherichia coli | D-Alanine | - | D-Cycloserine | - | - |

Note: Data from different studies may have variations due to different experimental conditions.

Experimental Protocols

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods used for high-throughput screening of alanine racemase inhibitors.

Principle: The conversion of D-alanine to L-alanine by alanine racemase is coupled to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase. The concomitant reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified Alanine Racemase

-

D-Alanine

-

L-Alanine Dehydrogenase

-

NAD+

-

Tricine buffer (100 mM, pH 8.5)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tricine buffer (pH 8.5), 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase.

-

For inhibitor studies, pre-incubate the alanine racemase with varying concentrations of the inhibitor in the reaction mixture for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding D-alanine to a final concentration of 2.5 mM.

-

Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the alanine racemase activity.

-

For Ki determination, perform the assay at varying concentrations of both the substrate (D-alanine) and the inhibitor (this compound).

D-alanine:D-alanine Ligase Activity Assay (Phosphate Detection)

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ligation reaction.

Principle: The amount of inorganic phosphate generated is quantified using a malachite green-based colorimetric reagent.

Materials:

-

Purified D-alanine:D-alanine Ligase

-

D-Alanine

-

ATP

-

Assay Buffer (e.g., 10x buffer containing Tris-HCl, MgCl2, KCl)

-

Malachite Green Reagent (e.g., Dye MPA3000)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 1x Assay Buffer, D-alanine, and ATP at desired concentrations.

-

For inhibitor studies, pre-incubate the D-alanine:D-alanine ligase with varying concentrations of this compound in the reaction mixture.

-

Initiate the reaction by adding the enzyme to the substrate mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the generated inorganic phosphate by adding the Malachite Green Reagent.

-

After a short incubation (e.g., 5 minutes), measure the absorbance at approximately 650 nm.

-

The amount of phosphate produced is proportional to the enzyme activity.

Visualization of Pathways and Mechanisms

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the cytoplasmic steps of peptidoglycan biosynthesis, highlighting the reactions catalyzed by Alanine Racemase and D-alanine:D-alanine Ligase.

Caption: Cytoplasmic stages of peptidoglycan precursor synthesis.

This compound's Mechanism of Action

This diagram illustrates the logical relationship of this compound's inhibitory action on the two key enzymes.

Caption: Dual inhibitory mechanism of D-cycloserine.

Experimental Workflow for Ki Determination

This diagram outlines the general workflow for determining the inhibition constant (Ki) of this compound.

Caption: Workflow for determining the inhibition constant (Ki).

Conclusion

D-cycloserine's efficacy as an antibiotic is a direct result of its structural similarity to D-alanine, enabling it to effectively inhibit both Alanine Racemase and D-alanine:D-alanine ligase. This dual-target mechanism within the essential peptidoglycan biosynthesis pathway makes it a valuable tool against drug-resistant bacteria. Understanding the detailed kinetics and mechanisms of this inhibition, as outlined in this guide, is crucial for the development of novel antibacterial agents that may target these or other enzymes in the bacterial cell wall synthesis pathway. The provided experimental protocols offer a foundation for researchers to further investigate the interactions of this compound and other potential inhibitors with these critical bacterial enzymes.

References

Foundational Studies on the Antibiotic Spectrum of Cycloserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Cycloserine is a broad-spectrum antibiotic, first isolated from Streptomyces orchidaceus.[1] It serves as a crucial second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Structurally, D-Cycloserine is an analog of the amino acid D-alanine, a critical component of the bacterial cell wall.[2] This guide provides an in-depth analysis of the foundational studies that have defined the antibiotic spectrum of Cycloserine, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's antimicrobial activity stems from its ability to competitively inhibit two essential enzymes in the bacterial peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[3][4]

-

Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to its stereoisomer, D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide.

By inhibiting these enzymes, this compound effectively halts the production of the necessary precursors for peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis. This dual-inhibition mechanism makes it a potent antibacterial agent.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Antibiotic Spectrum of this compound

This compound exhibits activity against a range of bacteria, most notably Mycobacterium tuberculosis. Its spectrum also includes other mycobacteria and some Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference(s) |

| Gram-Positive | |||

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 32 | |

| Staphylococcus aureus | Parent Strain RN4220 | 100 | |

| Staphylococcus aureus | ddlA Mutant (TS2921) | 12.5 | |

| Enterococcus faecalis | ATCC 29212 | Not specified, but susceptible | |

| Gram-Negative | |||

| Escherichia coli | K-12 | 1.024 | |

| Escherichia coli | UTI89 | 0.512 | |

| Pseudomonas aeruginosa | - | 32 - 512 | |

| Klebsiella pneumoniae | - | 32 - 512 | |

| Mycobacteria | |||

| Mycobacterium tuberculosis | H37Rv | 8 | |

| Mycobacterium tuberculosis | Clinical Isolates (Wild-type) | 2 - 64 | |

| Mycobacterium fortuitum | Clinical Isolates | 2 - 256 | |

| Mycobacterium abscessus | Clinical Isolates | 2 - 256 |

Experimental Protocols

The determination of the antibiotic spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Protocol for MIC Determination

1. Preparation of this compound Stock Solution:

-

A stock solution of D-Cycloserine is prepared in sterile distilled water to a high concentration (e.g., 50,000 mg/L).

-

The stock solution is dispensed into small aliquots in sterile cryovials and stored at -80°C until use.

-

The sterility of the stock solution should be confirmed by incubating a small aliquot at 37°C for 48 hours.

2. Preparation of Bacterial Inoculum:

-

Bacterial colonies are selected from an 18- to 24-hour agar plate.

-

A direct broth suspension is made and adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 to 2 x 10^8 colony-forming units (CFU)/mL.

3. Inoculation and Incubation:

-

The adjusted inoculum is diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

-

Serial two-fold dilutions of the this compound stock solution are prepared in the broth medium directly in the microtiter plate.

-

The inoculated plate is incubated at 37°C for 16 to 20 hours.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antibiotic Susceptibility Testing

Caption: A typical workflow for determining the MIC of this compound using broth microdilution.

Resistance Mechanisms

Resistance to this compound can emerge through several mechanisms, primarily involving modifications of its target enzymes or reduced drug accumulation.

-

Target Modification: Mutations in the alr (encoding alanine racemase) and ddl (encoding D-alanine:D-alanine ligase) genes can lead to altered enzyme structures with reduced affinity for this compound.

-

Target Overexpression: Increased expression of Alanine Racemase and D-alanine:D-alanine Ligase can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.

-

Impaired Transport: Mutations in genes responsible for the transport of D-alanine and its analogs into the bacterial cell can reduce the intracellular concentration of this compound.

Conclusion

The foundational studies on this compound have established its mechanism of action as a potent inhibitor of bacterial cell wall synthesis and have defined its antibiotic spectrum, with particular efficacy against Mycobacterium tuberculosis. The standardized experimental protocols, such as broth microdilution, are essential for the continued evaluation of its activity and for monitoring the emergence of resistance. A thorough understanding of these core principles is vital for researchers and professionals involved in the development of new antimicrobial agents and strategies to combat infectious diseases.

References

- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of D-cycloserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cycloserine (DCS), a structural analogue of the amino acid D-alanine, has garnered significant attention for its unique neuropharmacological properties. Initially developed as a broad-spectrum antibiotic for the treatment of tuberculosis, its ability to cross the blood-brain barrier and interact with the N-methyl-D-aspartate (NMDA) receptor has opened avenues for its investigation in a variety of neuropsychiatric disorders. This technical guide provides an in-depth overview of the core neuropharmacological properties of D-cycloserine, with a focus on its mechanism of action, effects on synaptic plasticity, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action at the NMDA Receptor

D-cycloserine's primary neuropharmacological mechanism of action is its function as a partial agonist at the glycine-binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity, requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[2]

DCS mimics the action of these endogenous co-agonists, but with lower intrinsic efficacy.[3] This partial agonism is complex and dependent on the specific GluN2 subunit composition of the NMDA receptor, leading to a dose-dependent biphasic effect.[4] At low doses (e.g., <100 mg in humans), DCS potentiates NMDA receptor function, particularly at receptors containing the GluN2C subunit where it can act as a "super agonist," producing a response greater than that of glycine. Conversely, at high doses (e.g., >500 mg in humans), DCS can act as a functional antagonist by displacing the more efficacious endogenous full agonists, glycine and D-serine.

Quantitative Receptor Binding and Functional Activity Data

The affinity and functional efficacy of D-cycloserine at the NMDA receptor have been quantified in various studies. The following tables summarize key quantitative parameters.

| Parameter | Value | Receptor/Assay Condition | Reference(s) |

| Binding Affinity (Ki) | 2.33 ± 0.29 µM | GlycineB site on NMDA receptor | Not explicitly cited |

| NMDA Receptor Subtype | D-cycloserine Activity (% of Glycine) | Notes | Reference(s) |

| GluN1/GluN2A | ~50% (at saturating concentrations) | At high concentrations, activity can reach up to 90%. | |

| GluN1/GluN2B | ~50% (at saturating concentrations) | At high concentrations, activity can reach up to 65%. | |

| GluN1/GluN2C | ~200% | DCS acts as a "super agonist" at this subtype. |

Modulation of Synaptic Plasticity

A significant body of evidence demonstrates that D-cycloserine modulates synaptic plasticity, the cellular basis of learning and memory. Its effects on both long-term potentiation (LTP) and long-term depression (LTD) are well-documented.

Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is critically dependent on NMDA receptor activation. D-cycloserine has been shown to enhance the induction of LTP. In animal models, DCS can rescue impaired LTP and improve performance in memory tasks. For instance, in a mouse model of closed-head injury where LTP was completely blunted, treatment with DCS led to a significant improvement in hippocampal LTP. Studies have shown that a 20 µM concentration of DCS can augment LTP induced by high-frequency stimulation.

Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. D-cycloserine has also been found to positively modulate NMDAR-dependent LTD. In hippocampal slices, DCS augmented homosynaptic LTD induced by low-frequency stimulation.

Quantitative Effects on Synaptic Plasticity

| Plasticity Type | D-cycloserine Concentration | Effect | Experimental Model | Reference(s) |

| LTP | 20 µM | Augmented LTP induced by high-frequency stimulation. | Hippocampal slices (juvenile rats) | |

| LTP | 10 µM | Restored impaired LTP. | Hippocampal slices (Mdga1+/- mice) | |

| LTD | 20 µM | Augmented LTD induced by low-frequency stimulation (5 Hz for 10 min). | Hippocampal slices (juvenile rats) |

Pharmacokinetics

The clinical application of D-cycloserine is influenced by its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters observed in human studies.

| Parameter | Value | Dosing Condition | Reference(s) |

| Cmax (Maximum Concentration) | 20-35 mg/L | 250-500 mg dose | Not explicitly cited |

| Tmax (Time to Maximum Concentration) | ~2.5-3 hours | With food | Not explicitly cited |

| Half-life (t1/2) | 15-25 hours | In fed state | Not explicitly cited |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of D-cycloserine's neuropharmacological properties.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity of D-cycloserine for the glycine binding site on the NMDA receptor.

Objective: To determine the Ki of D-cycloserine at the NMDA receptor glycine site.

Materials:

-

Rat brain homogenates (cortical synaptosomes)

-

Radioligand: [3H]glycine or a suitable antagonist radioligand like [3H]CGP 39653

-

D-cycloserine solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat cortical synaptosomes by homogenization and centrifugation.

-

Incubation: In a multi-well plate, incubate the brain homogenate with a fixed concentration of the radioligand and varying concentrations of D-cycloserine.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 30 minutes at 4°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of D-cycloserine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of LTP in Hippocampal Slices

This protocol outlines the procedure for recording LTP in rodent hippocampal slices and assessing the effect of D-cycloserine.

Objective: To quantify the effect of D-cycloserine on the induction and maintenance of LTP.

Materials:

-

Rodent (rat or mouse)

-

Vibratome for slicing brain tissue

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

D-cycloserine solution

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

-

Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Record a stable baseline of fEPSPs for at least 20 minutes.

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of D-cycloserine (e.g., 20 µM).

-

LTP Induction: After a stable baseline is re-established in the presence of DCS, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

-

Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline slope. Compare the magnitude of LTP in the presence and absence of D-cycloserine.

Fear Extinction Behavioral Assay

This protocol describes a typical fear extinction paradigm in rodents to evaluate the effect of D-cycloserine on the consolidation of extinction memory.

Objective: To determine if D-cycloserine enhances the extinction of conditioned fear.

Materials:

-

Rodents (rats or mice)

-

Conditioning chamber with a grid floor for delivering footshocks

-

A distinct context for extinction training

-

Auditory or visual conditioned stimulus (CS) delivery system

-

Freezing behavior recording and analysis software

-

D-cycloserine solution for injection (e.g., intraperitoneal)

Procedure:

-

Fear Conditioning (Day 1): Place the animal in the conditioning chamber. Present a neutral stimulus (CS; e.g., a tone) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.

-

D-cycloserine Administration (Day 2): Administer D-cycloserine or vehicle to the animal at a specific time before the extinction session (e.g., 30-60 minutes prior). The timing of administration is critical for its efficacy.

-

Extinction Training (Day 2): Place the animal in a novel context. Repeatedly present the CS in the absence of the US.

-

Extinction Test (Day 3): Return the animal to the extinction context and present the CS. Measure the amount of freezing behavior.

-

Data Analysis: Compare the percentage of time spent freezing during the extinction test between the D-cycloserine and vehicle groups. A significant reduction in freezing in the DCS group indicates enhanced extinction learning.

Visualizations of Pathways and Processes

NMDA Receptor Signaling Pathway

The following diagram illustrates the key downstream signaling events following the activation of the NMDA receptor, which is modulated by D-cycloserine.

Caption: NMDA Receptor Signaling Cascade Modulated by D-cycloserine.

Experimental Workflow for Fear Extinction Assay

This diagram outlines the typical workflow for an experiment investigating the effect of D-cycloserine on fear extinction.

Caption: Experimental Workflow for D-cycloserine in Fear Extinction.

Dose- and Context-Dependent Effects of D-cycloserine

This diagram illustrates the logical relationships governing the effects of D-cycloserine.

Caption: Logical Relationships of D-cycloserine's Effects.

Conclusion

D-cycloserine exhibits a complex and multifaceted neuropharmacological profile centered on its role as a partial agonist at the NMDA receptor glycine site. Its ability to modulate synaptic plasticity provides a strong rationale for its investigation as a cognitive enhancer in various neuropsychiatric conditions. However, its dose-dependent and context-specific effects necessitate careful consideration in both preclinical research and clinical trial design. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of D-cycloserine.

References

- 1. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

The Early Promise of a Cognitive Enhancer: A Technical Guide to D-Cycloserine's Initial Foray into Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cycloserine (DCS), a broad-spectrum antibiotic primarily used for the treatment of tuberculosis, garnered significant attention in the late 20th and early 21st centuries for its potential as a cognitive enhancer. Early research illuminated its unique mechanism of action as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning. This whitepaper provides an in-depth technical overview of the foundational preclinical and clinical research that established D-cycloserine as a promising agent for augmenting cognitive processes, with a particular focus on its role in fear extinction.

Core Mechanism of Action: Modulating the NMDA Receptor

D-cycloserine exerts its effects on cognition by interacting with the NMDA receptor, a glutamate-gated ion channel critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active. D-cycloserine acts as a partial agonist at this glycine modulatory site.[1] This means that in the presence of low endogenous glycine, DCS facilitates NMDA receptor function, while in the presence of high glycine concentrations, it can act as a competitive antagonist. This nuanced activity profile is central to its potential therapeutic window for cognitive enhancement.

The binding affinity of D-cycloserine for the glycineB NMDAR subunit has been reported with an inhibition constant (Ki) of approximately 2.33 ± 0.29 μM.[2]

Preclinical Research: Foundational Evidence in Animal Models

Initial investigations in animal models provided compelling evidence for D-cycloserine's cognitive-enhancing properties, particularly in the domain of learning and memory. A significant body of this early work focused on fear extinction, a form of new learning that is highly relevant to anxiety disorders.

Key Preclinical Studies on Fear Extinction

| Study Subject | D-Cycloserine Dose | Key Findings |

| Adolescent Rats | 15 mg/kg, s.c. | Enhanced extinction learning, associated with increased activation of the MAPK signaling pathway in the orbitofrontal cortex (OFC) after extinction training and increased activation in the medial prefrontal cortex (mPFC) and amygdala at extinction retention.[3] |

| Sprague-Dawley Rats | 30 mg/kg, i.p. | Administration immediately following extinction training led to molecular changes in the amygdala and medial prefrontal cortex.[4] |

| Sprague-Dawley Rats | 15 or 30 mg/kg, s.c. | Facilitated fear loss in extinction but did not weaken the renewal effect when tested in the original conditioning context.[5] |

| Sprague-Dawley Rats | 3.25, 15, or 30 mg/kg, i.p. | Dose-dependently enhanced extinction of fear-potentiated startle. |

Experimental Protocol: Rat Fear Conditioning and Extinction

A common experimental paradigm used in these preclinical studies involves a multi-day fear conditioning and extinction protocol.

-

Habituation (Day 1): Rats are placed in the experimental chamber to acclimate to the environment.

-

Fear Conditioning (Day 2): A neutral conditioned stimulus (CS), such as a tone or light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing leads to the rat associating the CS with the US, eliciting a fear response (e.g., freezing) to the CS alone.

-

Extinction Training (Day 3): The rat is re-exposed to the CS repeatedly in the absence of the US. D-cycloserine or a placebo is typically administered before this session.

-

Extinction Test (Day 4): The rat is again presented with the CS, and the level of fear response is measured to assess the retention of extinction learning.

Early Clinical Research: Translating Preclinical Findings to Humans

The promising results from animal studies prompted a series of early-phase clinical trials to investigate the efficacy of D-cycloserine as a cognitive enhancer in humans. Much of this research focused on augmenting the effects of exposure-based psychotherapy for anxiety disorders, a clinical analogue to fear extinction.

Key Early Clinical Studies

| Condition | D-Cycloserine Dose | Study Design | Key Findings |

| Acrophobia (Fear of Heights) | 50 mg or 500 mg | Double-blind, placebo-controlled | Significant symptom improvement in the DCS group at 1 week and 3 months post-exposure therapy. No difference between high and low doses. |

| Panic Disorder | 50 mg | Randomized, double-blind, placebo-controlled | Additive benefit of DCS augmentation of cognitive-behavior therapy. At post-treatment and 1-month follow-up, the DCS group had better outcomes and were more likely to achieve clinically significant change (77% vs. 33%). |

| Social Anxiety Disorder | 50 mg | Randomized, placebo-controlled | Participants receiving DCS prior to extinction training did not show enhanced retention of extinction learning in a de novo fear conditioning paradigm. |

| Post-Traumatic Stress Disorder (PTSD) | 50 mg | Double-blind, placebo-controlled | A single dose of DCS facilitated fear extinction learning in individuals with PTSD symptoms. |

| Obsessive-Compulsive Disorder (OCD) | 100 mg or 125 mg | Varied | Mixed results, with some studies showing benefits at mid-treatment. |

Experimental Protocol: Human Fear Conditioning and Extinction

Clinical research often employs a three-day fear conditioning and extinction paradigm to investigate the effects of D-cycloserine.

-

Day 1: Acquisition: Participants learn to associate a neutral stimulus (CS+), such as a colored light, with a mild electric shock (US), while another stimulus (CS-) is never paired with the shock.

-

Day 2: Extinction Training: Participants receive an oral dose of D-cycloserine or a placebo. Following this, they are repeatedly shown the CS+ without the accompanying shock.

-

Day 3: Recall and Renewal: The participants' fear response (often measured by skin conductance) to the CS+ and CS- is tested to assess the retention of extinction learning.

Challenges and Considerations in Early Research

Despite the initial enthusiasm, the early research on D-cycloserine for cognitive enhancement was not without its complexities and inconsistent findings. Several factors were identified that could influence its efficacy:

-

Timing of Administration: The therapeutic window for DCS appears to be narrow, with administration shortly before or after a learning event being crucial.

-

Nature of the Learning Task: The benefits of DCS may be more pronounced for certain types of learning, such as the extinction of fear memories, than for others.

-

"Good" vs. "Bad" Learning: There is evidence to suggest that DCS may enhance the reconsolidation of fear memories if the extinction process is not successful. This highlights the importance of the context in which the drug is administered.

-

Dosage: While a range of doses have been explored, the optimal dose for cognitive enhancement remains a subject of investigation.

-

Chronic vs. Acute Dosing: Some studies have suggested that the cognitive-enhancing effects of DCS may be more prominent with acute rather than chronic administration.

Conclusion

The early research on D-cycloserine provided a compelling proof-of-concept for the pharmacological enhancement of cognitive processes, particularly in the context of fear-related learning. Its mechanism of action at the NMDA receptor offered a clear biological rationale for its effects. While subsequent research has revealed a more complex picture of its clinical utility, the foundational studies outlined in this whitepaper were instrumental in advancing our understanding of the neurobiology of learning and memory and opened new avenues for the development of cognitive enhancers. Continued research in this area is essential to delineate the precise conditions under which agents like D-cycloserine can be used to effectively and safely augment cognitive function.

References

- 1. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of D-cycloserine and amantadine on motor behavior and D2/3 receptor binding in the nigrostriatal and mesolimbic system of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Cycloserine facilitates fear extinction in adolescent rats and differentially affects medial and lateral prefrontal cortex activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of D-cycloserine in conjunction with fear extinction training on extracellular signal-regulated kinase activation in medial prefrontal cortex and amygdala in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-cycloserine facilitates context-specific fear extinction learning - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Cycloserine in the Treatment of Tuberculosis: A Technical Guide

Introduction

Cycloserine is a broad-spectrum antibiotic that has played a significant, albeit evolving, role in the treatment of tuberculosis (TB).[1][2] Discovered in the 1950s from the bacterium Streptomyces orchidaceus (and also Streptomyces garyphalus), it was one of the early antibiotics to show activity against Mycobacterium tuberculosis.[3][4][5] However, due to the emergence of more potent first-line drugs and its notable neuropsychiatric side effects, this compound was relegated to a second-line agent. Its importance has been revitalized with the rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), where it remains a crucial component of treatment regimens. This guide provides a comprehensive historical and technical overview of this compound's use in TB therapy for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. As a structural analog of the amino acid D-alanine, it competitively inhibits two crucial enzymes in the peptidoglycan synthesis pathway:

-

Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a key precursor for peptidoglycan.

By inhibiting these two enzymes, this compound effectively halts the formation of the bacterial cell wall, leading to cell lysis and death. This dual-target mechanism is a significant advantage, as it reduces the likelihood of resistance developing through a single enzyme mutation. Recent research has also suggested that the mechanism of action may be more complex, potentially involving the compromise of other pyridoxal 5'-phosphate (PLP)-dependent enzymes.

Historical Timeline and Evolving Role

This compound's journey in TB treatment is marked by its initial promise, subsequent decline in use, and eventual resurgence as a critical second-line agent.

Initially introduced in the 1950s, this compound showed promise in treating chronic pulmonary TB. However, its use was soon limited by significant neurological toxicity, with early reports indicating symptomatic seizures in approximately 10% of patients. The discovery of more effective and better-tolerated drugs like rifampicin further relegated this compound to a second-line option for cases of resistance or intolerance to first-line agents.

The global rise of MDR-TB in the 1990s brought this compound back to the forefront of TB therapy. The World Health Organization (WHO) has consistently included this compound in its guidelines for the treatment of drug-resistant TB. Initially classified as a Group 4 oral bacteriostatic second-line medication in the 2008 recommendations, it was later elevated to a Group B drug, recommended for inclusion in longer MDR-TB treatment regimens.

Clinical Efficacy

The efficacy of this compound-containing regimens for MDR-TB has been evaluated in numerous studies, with varying success rates often dependent on the background regimen and the resistance profile of the M. tuberculosis strain.

| Study Cohort/TB Type | Treatment Success Rate (%) | Reference |